molecular formula C8H8N2O5S B1282039 Methyl 3-acetamido-5-nitrothiophene-2-carboxylate CAS No. 80615-54-9

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate

Cat. No. B1282039
CAS RN: 80615-54-9
M. Wt: 244.23 g/mol
InChI Key: DJPJTIGJPWASOS-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (MANT-C) is an important synthetic intermediate in the chemical synthesis of various organic compounds. It is also a promising drug lead molecule due to its diverse applications in scientific research and its potential for development as a drug.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Methyl 3-acetamido-5-nitrothiophene-2-carboxylate serves as an integral building block in various chemical syntheses. For instance, it has been utilized in the first synthesis of novel 3-acetyl-2-aminothiophenes using the Gewald reaction, highlighting its role as a precursor in synthesizing thiophene-based compounds, which are significant in the development of thiophene azo dyes and other chemical entities (Eller & Holzer, 2006). Moreover, the compound has been employed in the synthesis of various substituted 3-aminothiophene-2-carboxylate derivatives, demonstrating its versatility as a chemical intermediate (Chavan et al., 2016).

Biomedical Research

In biomedical research, this compound has been used in the synthesis of constrained tryptophan analogues. These analogues are important in exploring the biological activities and structural properties of proteins and peptides. The synthesis involves a Lewis acid-catalyzed diastereoselective cycloaddition, leading to methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives (Rossi et al., 2015). Furthermore, the compound's derivatives have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, indicating its potential in developing novel antimicrobial agents (Kairytė et al., 2022).

Material Science

In the field of material science, this compound has been used in the development of responsive DNA-binding polymers. A cationic polythiophene derivative was synthesized using post-polymerization functionalizations of poly(methyl 2-(thiophen-3-yl)acetate), which binds DNA and forms polyplexes, suggesting its potential use in gene delivery systems (Carreon et al., 2014).

properties

IUPAC Name

methyl 3-acetamido-5-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-5-3-6(10(13)14)16-7(5)8(12)15-2/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPJTIGJPWASOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513513
Record name Methyl 3-acetamido-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80615-54-9
Record name Methyl 3-acetamido-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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